molecular formula C19H16BrNO2 B15445944 2,3-Bis(benzyloxy)-6-bromopyridine CAS No. 65017-45-0

2,3-Bis(benzyloxy)-6-bromopyridine

Cat. No.: B15445944
CAS No.: 65017-45-0
M. Wt: 370.2 g/mol
InChI Key: CLMCXXXFJAMFKM-UHFFFAOYSA-N
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Description

2,3-Bis(benzyloxy)-6-bromopyridine is a versatile bromopyridine derivative designed for advanced organic synthesis and pharmaceutical research. This compound serves as a key synthetic intermediate, where the bromine atom acts as a versatile handle for pivotal metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings . These reactions are fundamental for constructing complex carbon-carbon bonds, enabling researchers to build intricate molecular architectures for new drug candidates and functional materials. The benzyloxy groups play a dual role: they act as protective groups for the pyridine oxygen atoms, preventing unwanted side reactions and allowing for selective functionalization at other sites on the ring . Their strategic placement can also influence the regioselectivity of subsequent chemical transformations, providing chemists with greater control over the final product's structure. While specific pharmacological data for this isomer is not available, related 3-benzyloxyaminopyridine scaffolds have demonstrated significant bioactivity. For instance, such structures have been explored in the development of potent and selective ROS1 kinase inhibitors with promising activity against drug-resistant mutations in cancer treatment, highlighting the value of this chemical class in medicinal chemistry . Supplied with a minimum purity of >98% (based on typical specifications for similar compounds ), this product is guaranteed to meet the rigorous standards required for reproducible laboratory results. Proper handling procedures should be followed, as similar compounds may cause skin, eye, and respiratory irritation . This compound is intended for research and development use only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

65017-45-0

Molecular Formula

C19H16BrNO2

Molecular Weight

370.2 g/mol

IUPAC Name

6-bromo-2,3-bis(phenylmethoxy)pyridine

InChI

InChI=1S/C19H16BrNO2/c20-18-12-11-17(22-13-15-7-3-1-4-8-15)19(21-18)23-14-16-9-5-2-6-10-16/h1-12H,13-14H2

InChI Key

CLMCXXXFJAMFKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=C(C=C2)Br)OCC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2,3-bis(benzyloxy)-6-bromopyridine with structurally related pyridine derivatives:

Compound Name CAS # Molecular Formula M.W. (g/mol) Key Substituents
This compound N/A* C₁₉H₁₆BrNO₂ ~370.24 2,3-bis(benzyloxy), 6-Br
2,3-Bis(benzyloxy)pyridine 1228665-98-2 C₁₉H₁₇NO₂ 291.34 2,3-bis(benzyloxy)
(Z)-5-(Benzyloxy)-6-bromopicolinaldehyde oxime 1228670-37-8 C₁₃H₁₁BrN₂O₂ 307.14 5-benzyloxy, 6-Br, oxime group
5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole 1228666-35-0 C₁₅H₁₁BrN₂O₂ 331.16 5-benzyloxy, 6-Br, oxazole ring
2-Bromo-3-methylpyridine 3430-17-9 C₆H₆BrN 172.02 2-Br, 3-methyl
2,6-Dibenzyloxy-3-iodopyridine 2259853-06-8 C₁₉H₁₆INO₂ 417.15 2,6-bis(benzyloxy), 3-I
Key Observations:

Substituent Positioning: The target compound’s 2,3-benzyloxy groups and 6-bromine distinguish it from analogs like 5-(benzyloxy)-6-bromopicolinaldehyde oxime, where substituents are at positions 5 and 6 . The 2,3-arrangement may enhance steric hindrance, affecting reactivity in cross-coupling reactions.

Functional Group Diversity :

  • The oxazole ring in 5-(5-(benzyloxy)-6-bromopyridin-2-yl)oxazole introduces a heterocyclic moiety, expanding applications in medicinal chemistry .
  • 2-Bromo-3-methylpyridine () lacks benzyloxy groups, resulting in lower molecular weight (172.02 vs. ~370.24) and distinct reactivity due to methyl’s electron-donating effects .

Q & A

Q. What are the optimal synthetic routes for preparing 2,3-Bis(benzyloxy)-6-bromopyridine, and what reaction conditions are critical for high yield?

  • Methodological Answer : The synthesis involves two key steps:

Benzylation : React 2,3-dihydroxypyridine with benzyl bromide (2.2 equiv) in the presence of anhydrous K₂CO₃ (3 equiv) in DMF at 80°C for 12 hours under nitrogen. This yields 2,3-bis(benzyloxy)pyridine .

Bromination : Use N-bromosuccinimide (NBS, 1.1 equiv) with a radical initiator (e.g., AIBN, 0.1 equiv) in CCl₄ at 80°C for 6 hours. Regioselective bromination at the 6-position is achieved due to steric and electronic effects of the benzyloxy groups. Critical factors include moisture exclusion and temperature control to prevent debenzylation .
Yield : 75–85% after column chromatography (silica gel, hexane/ethyl acetate 4:1).

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • 1H NMR (CDCl₃) :
  • Pyridine protons: Doublets at δ 8.2 (H-4), 7.8 (H-5).
  • Benzyloxy methylene (CH₂): Singlet at δ 5.1.
  • Benzyl aromatic protons: Multiplets at δ 7.3–7.5 .
  • 13C NMR : Bromine-bearing carbon (C-6) at δ 110 ppm; carbonyl carbons (benzyloxy) at δ 167–170 ppm.
  • HRMS : Molecular ion [M+H]+ at m/z 384.04 (C₁₉H₁₆BrNO₂).
  • HPLC : C18 column, methanol/water (70:30), retention time ~12.3 minutes (purity >95%) .

Advanced Questions

Q. How does the electronic environment of the pyridine ring influence the regioselectivity of bromination in 2,3-Bis(benzyloxy)pyridine derivatives?

  • Methodological Answer : The electron-donating benzyloxy groups activate the pyridine ring but direct bromination regioselectivity. Computational (DFT) studies show:
  • The 6-position (para to the 3-benzyloxy group) has the lowest LUMO energy, favoring electrophilic attack.
  • Steric hindrance from the 2-benzyloxy group disfavors bromination at C-4.
    Experimental validation using NBS/AIBN (radical pathway) vs. Br₂/FeCl₃ (electrophilic) confirms C-6 as the major product (85% yield). Competing bromination at C-5 occurs in <5% yield under electrophilic conditions .

Q. In cross-coupling reactions, how can competing dehalogenation or debenzylation side reactions be minimized?

  • Methodological Answer :
  • Minimizing Dehalogenation : Use Pd(PPh₃)₄ (3 mol%) with mild bases (K₂CO₃) in anhydrous DMF at 90°C. Avoid strong bases (e.g., Cs₂CO₃) to prevent Br⁻ elimination .
  • Preventing Debenzylation : Replace protic solvents (e.g., ethanol) with toluene/water biphasic systems. Post-reaction, benzyl groups are selectively removed via hydrogenolysis (10% Pd/C, H₂, 1 atm, ethanol, 25°C, 12 hours) .

Q. How should researchers address discrepancies in reported catalytic efficiencies for palladium-mediated reactions involving this compound?

  • Methodological Answer : Discrepancies often arise from:
  • Catalyst-Ligand Systems : XPhos ligands outperform SPhos in Suzuki couplings (yield: 80% vs. 60%) due to enhanced oxidative addition kinetics.
  • Solvent Effects : Toluene/water mixtures reduce Pd leaching compared to DMF.
  • Trace Contaminants : Use degassed solvents and Schlenk-line techniques to exclude oxygen/moisture.
    Systematic optimization via Design of Experiments (DoE) is recommended to identify critical parameters (e.g., temperature, catalyst loading) .

Q. What strategies enable selective functionalization of the pyridine ring while retaining benzyloxy protecting groups?

  • Methodological Answer :
  • Orthogonal Protection : Introduce acid-labile groups (e.g., SEM) at C-2 or C-3 before bromination. Deprotection with TFA/CH₂Cl₂ (1:4) at 0°C retains benzyloxy groups .
  • Radical vs. Ionic Pathways : Use NBS/AIBN for bromination (retains benzyloxy groups) instead of HBr/AcOH, which may hydrolyze ethers.
  • Chelation Control : In Grignard reactions, Mg coordinates with the pyridine nitrogen, directing addition to C-4 .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the stability of this compound under basic conditions?

  • Methodological Answer : Stability varies with solvent and base strength:
  • Stable in DMF/K₂CO₃ (pH ~9): No debenzylation observed after 24 hours at 80°C.
  • Unstable in DMSO/Cs₂CO₃ (pH >10): Partial debenzylation (20%) occurs within 6 hours.
    Recommendations:
  • Use weakly basic conditions (pH <10) and monitor via TLC.
  • Replace Cs₂CO₃ with K₃PO₄ in polar aprotic solvents .

Applications in Drug Development

Q. What role does this compound play as an intermediate in kinase inhibitor synthesis?

  • Methodological Answer : The compound serves as a scaffold for:
  • BTK Inhibitors : Suzuki coupling with 4-cyanophenylboronic acid yields a precursor to ibrutinib analogs.
  • JAK2 Inhibitors : Buchwald-Hartwig amination with substituted anilines introduces pharmacophore motifs.
    Key step: Deprotection of benzyloxy groups post-coupling provides free hydroxyls for hydrogen bonding in target enzymes .

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